Technical Guide: Physicochemical Profiling and Synthesis of N-(1-phenylpropyl)benzamide
Technical Guide: Physicochemical Profiling and Synthesis of N-(1-phenylpropyl)benzamide
The following technical guide details the physicochemical profile, synthesis, and characterization of N-(1-phenylpropyl)benzamide .
[1][2]
Introduction & Core Identity
N-(1-phenylpropyl)benzamide is a secondary amide formed by the condensation of benzoic acid (or its derivatives) with 1-phenylpropylamine.[1][2] In medicinal chemistry, it serves as a lipophilic scaffold often utilized to probe hydrophobic binding pockets in enzymes or receptors.[3] Structurally, it belongs to the N-substituted benzamide class, a pharmacophore found in various bioactive agents ranging from antipsychotics to antimicrobial agents.[1][4]
Due to the chiral center at the
Chemical Identity Table
| Parameter | Data |
| IUPAC Name | N-(1-phenylpropyl)benzamide |
| Common Synonyms | N-( |
| CAS Registry Number | 2698-80-8 |
| Molecular Formula | C |
| Molecular Weight | 239.31 g/mol |
| Exact Mass | 239.1310 |
| SMILES | CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Physicochemical Properties
Understanding the solid-state and solution-phase behavior is critical for assay development and formulation.[1][2]
-
Physical State: White to off-white crystalline solid.[1][2][3][5]
-
Melting Point: 116–116.5 °C (Recrystallized from heptane/ethanol).[3]
-
Solubility:
-
Lipophilicity (LogP): ~3.96. This high value indicates significant membrane permeability but poor aqueous solubility, necessitating the use of co-solvents (e.g., DMSO < 0.1%) in biological assays.[3]
Synthetic Methodology
The most robust route for high-purity synthesis is the Schotten-Baumann reaction or a nucleophilic acyl substitution under anhydrous conditions.[1][2] The anhydrous route is preferred for research scales to prevent hydrolysis of the acyl chloride.[3]
Reaction Pathway Diagram
The following diagram illustrates the anhydrous coupling mechanism.
Protocol: Anhydrous Acyl Substitution
Objective: Synthesis of 5.0 g of N-(1-phenylpropyl)benzamide.
Reagents:
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with nitrogen (
). -
Solvation: Add 1-phenylpropylamine (20.9 mmol) and TEA (31.4 mmol) to the flask. Dissolve in 50 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition: Dilute benzoyl chloride (23.0 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours. Monitor consumption of the amine via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).[3]
-
Work-up:
-
Purification: Recrystallize the crude solid from hot ethanol/heptane or purify via flash column chromatography (
, 0-20% EtOAc/Hexanes).
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[3][7][8]
-
H NMR (400 MHz, CDCl
): -
Interpretation: The quartet at ~5.15 ppm is diagnostic for the proton at the chiral center, coupled to the adjacent methylene group. The broad doublet at ~6.45 ppm confirms the secondary amide bond.[3]
Mass Spectrometry (ESI-MS)[1][2]
Structural Biology & Applications
While specific pharmacological data for this exact analog is often proprietary or limited to primary screens, the benzamide scaffold is a proven "privileged structure" in drug discovery.[3]
Pharmacophore Logic
-
Hydrogen Bonding: The amide nitrogen acts as a H-bond donor, while the carbonyl oxygen is an acceptor.[1] This allows specific directional binding in protein active sites (e.g., Serine proteases or Kinase hinge regions).[3]
-
Hydrophobic Interactions: The 1-phenylpropyl group provides a bulky, lipophilic moiety suitable for occupying hydrophobic pockets (e.g., the S1 or S2 pockets of enzymes).[1]
References
-
LookChem . N-(1-phenylpropyl)benzamide Product Information & CAS 2698-80-8.[1][2][6] Retrieved from [3]
-
National Center for Biotechnology Information (PubChem) . Benzamide Structure and Bioactivity Data. Retrieved from [3]
-
Sigma-Aldrich .[2][3][7] Amide Synthesis Reagents and Protocols. Retrieved from [1][2]
-
ChemicalBook . N-(alpha-ethylbenzyl)benzamide Properties. Retrieved from [3][8]
Sources
- 1. prepchem.com [prepchem.com]
- 2. N-Propylbenzamide | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethylbenzamide | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]
- 6. lookchem.com [lookchem.com]
- 7. N-(1-METHYL-1-PHENYL-PROPYL)-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
